Reduced Conformational Freedom vs. the 4-Amino Positional Isomer
The target compound possesses 3 rotatable bonds, compared to 4 rotatable bonds for the 4-amino positional isomer, 4-amino-1-(1-methylcyclobutyl)butan-2-one (CAS 1849317-73-2) [1]. This 25% reduction in freely rotatable bonds reflects a more constrained molecular topology where the 3-amino group is positioned closer to the ketone carbonyl, introducing intramolecular steric and stereoelectronic interactions absent in the 4-amino variant [2].
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 3 rotatable bonds |
| Comparator Or Baseline | 4-Amino-1-(1-methylcyclobutyl)butan-2-one: 4 rotatable bonds |
| Quantified Difference | 1 fewer rotatable bond (25% reduction in conformational degrees of freedom) |
| Conditions | Computed by Cactvs 3.4.6.11 / 3.4.8.18 (PubChem release 2021–2024) |
Why This Matters
Reduced rotatable bond count correlates with lower entropic penalty upon target binding, potentially improving binding affinity and selectivity in medicinal chemistry programs.
- [1] PubChem Compound Summary for CID 130601970, 4-Amino-1-(1-methylcyclobutyl)butan-2-one. National Center for Biotechnology Information. Accessed 2026-05-07. View Source
- [2] PubChem Compound Summary for CID 130601971, 3-Amino-1-(1-methylcyclobutyl)butan-2-one. National Center for Biotechnology Information. Accessed 2026-05-07. View Source
